molecular formula C19H22N2O4 B027381 1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline CAS No. 82925-01-7

1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline

Cat. No. B027381
CAS RN: 82925-01-7
M. Wt: 342.4 g/mol
InChI Key: APCRFYGXPUAKFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves heterocyclic reactions and specific conditions that enable the formation of its complex structure. For instance, Kametani et al. (1975) demonstrated the reductive cyclization of a closely related derivative with triethyl phosphite, leading to the formation of benzimidazo[2,1-a]isoquinoline derivatives, highlighting the compound's synthesis versatility (Kametani, Fujimoto, & Mizushima, 1975).

Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline has been identified through spectroscopic analyses, with studies focusing on derivatives that share a similar structure. This analysis is crucial for understanding the compound's reactivity and potential for modification (Kametani, Fujimoto, & Mizushima, 1975).

Chemical Reactions and Properties

The chemical reactions of this compound involve nitration and cyclization processes that are fundamental to its synthesis and modification. For example, the synthesis and characterization of tetrahydroisoquinolines bearing nitrophenyl groups have been explored, indicating the compound's capacity for undergoing various chemical transformations and its potential reactivity towards different reagents (Sayed et al., 2022).

Scientific Research Applications

Therapeutic Activities and Mechanisms of Action

Cancer and Central Nervous System Disorders

THIQ derivatives, including 1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline, have shown promising results in the area of drug discovery for cancer and central nervous system (CNS) disorders. These compounds exhibit anticancer activities and have been studied for their roles as anticancer antibiotics, with significant advancements in drug discovery, notably the US FDA approval of trabectedin for the treatment of soft tissue sarcomas (Singh & Shah, 2017). Additionally, their potential in treating various infectious diseases like malaria, tuberculosis, HIV-infection, HSV-infection, and leishmaniasis has been noted.

Pharmacological Importance and Biological Activities

The pharmacological significance of isoquinoline derivatives has been highlighted, showing a wide range of biological activities including anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial potentials. This indicates the vast therapeutic applications of these compounds and their synthetic derivatives in modern therapeutics (Danao et al., 2021).

Antioxidant Properties

Research has explored the antioxidant efficacy of isoquinoline analogues, emphasizing the need for specific antioxidants in various applications, including the prevention of spontaneous combustion in fish meal due to high unsaturation degrees of residual lipids. The study of analogues like ethoxyquin and its efficacy as an antioxidant has been crucial for understanding the protection mechanisms against lipid oxidation (de Koning, 2002).

Future Directions

There are several potential future directions for research on this compound. For instance, one study suggested that sigma-2 receptor selective ligands, such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, could be used as valuable tools to study its pharmacological functions, tumor imaging, and cancer therapeutics or adjuvants . Another study suggested that this compound could be developed as a positron emission tomography (PET) agent for the non-invasive study of the P-gp function and MDR in tumors and normal tissues .

properties

IUPAC Name

6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-24-18-11-15-8-10-20(13-16(15)12-19(18)25-2)9-7-14-3-5-17(6-4-14)21(22)23/h3-6,11-12H,7-10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCRFYGXPUAKFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439786
Record name 6,7-Dimethoxy-2-[2-(4-nitrophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline

CAS RN

82925-01-7
Record name 6,7-Dimethoxy-2-[2-(4-nitrophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1-(2-bromoethyl)-4-nitrobenzene (9.64 g), 1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline hydrochloride (10.59 g) and potassium carbonate (17.38 g) in isopropanol (150 ml) was refluxed for 48 h. The mixture was then filtered and the filtrate evaporated to dryness. The resulting residue was taken up in water and extracted with dichloromethane. The organic layer was washed with water, dried and evaporated to give an oil which crystallised in a mixture of 2-propanol and diethyl ether to give the title compound (10.27 g). M.p.: 118°-119°.
Quantity
9.64 g
Type
reactant
Reaction Step One
Quantity
10.59 g
Type
reactant
Reaction Step One
Quantity
17.38 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.